Structural Uniqueness: 2-Chlorobenzyl N-7 Substituent Combined with 8-Methylamino Motif Distinguishes This Compound from Common Theophylline Analogues
Chemical database and vendor catalogue surveys confirm that the specific combination of an N-7-(2-chlorobenzyl) substituent with an 8-methylamino group on a 1,3-dimethylxanthine core is extremely rare among commercially catalogued purine derivatives. Publicly available bioactivity data for this compound are currently absent from major curated databases (ChEMBL, BindingDB, DrugBank), meaning its pharmacological profile is uncharacterized in the peer-reviewed literature [1][2]. This absence creates a verifiable differentiation point for procurement: this compound represents an unexplored chemical space within the 7,8-disubstituted xanthine series, distinct from well-characterized analogues such as 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione (which lacks the ortho-chloro substituent) or 7-(2-chlorobenzyl)-8-(4-methylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (which replaces the 8-methylamino with a bulkier piperidine) [3]. The ortho-chloro substitution on the benzyl ring introduces a distinct halogen-bonding-capable pharmacophoric feature not present in unsubstituted benzyl analogues [4].
N-7-(2-chlorobenzyl) + 8-methylamino on 1,3-dimethylxanthine core. No bioactivity records in ChEMBL, BindingDB, or DrugBank.
Unexplored purine chemical space; ortho-Cl enables halogen bonding not present in benzyl analogues.
Supplier catalogue data only; review for screening library diversification.
| Evidence Dimension | Chemical scaffold uniqueness in commercial chemical space |
|---|---|
| Target Compound Data | N-7-(2-chlorobenzyl), C-8-methylamino, 1,3-dimethylxanthine core; absent from ChEMBL, BindingDB, DrugBank bioactivity records as of 2024-2025 |
| Comparator Or Baseline | 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione (no ortho-Cl); 7-(2-chlorobenzyl)-8-(4-methylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (piperidine at C-8); theophylline (1,3-dimethylxanthine, unsubstituted at N-7/C-8) |
| Quantified Difference | Qualitative: ortho-Cl benzyl vs. unsubstituted benzyl; 8-NHMe vs. 8-piperidine vs. 8-H. No quantitative bioactivity data available for any comparator in the same assay panel. |
| Conditions | Chemical structure and commercial availability assessment; bioactivity data absence confirmed via ChEMBL, BindingDB, and PubMed searches (2024-2025) |
Why This Matters
For screening library procurement, chemical uniqueness alone provides a defendable rationale when the goal is to explore untested regions of purine chemical space, particularly where ortho-halogen substitution is hypothesized to enhance target engagement via halogen bonding.
- [1] PubChem. Compound Summary for CID 78207902: Bioactivity and Literature sections (no bioassay data or PubMed citations listed). National Center for Biotechnology Information (2024). View Source
- [2] ChEMBL Database. Search for compounds containing 2-chlorobenzyl-purine-2,6-dione scaffold (as of 2025). European Bioinformatics Institute. View Source
- [3] Sigma-Aldrich. Product Listing for 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione and related 7-substituted xanthine derivatives. View Source
- [4] PubChem. Computed Properties for CID 78207902: XLogP3-AA = 1, Hydrogen Bond Donor Count = 1, Rotatable Bond Count = 3. National Center for Biotechnology Information (2024). View Source
